N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylmethylidene group and a dodecanamide chain. Its molecular formula is C16H34N2O2, and it has a molecular weight of 286.453 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and catalysts like EDC.HCl and DMAP .
Industrial Production Methods
The use of large-scale reactors and continuous flow systems may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazinylmethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide involves its interaction with specific molecular targets. In the context of quorum sensing inhibition, it binds to and disrupts the signaling pathways that bacteria use to communicate and form biofilms. This disruption prevents the upregulation of genes responsible for biofilm formation and virulence .
Comparison with Similar Compounds
Similar Compounds
N-[2-[(2-hydroxyethyl)amino]ethyl]dodecanamide: Similar structure but lacks the hydrazinylmethylidene group.
N-(2-OXO-2-(2-(2-THIENYLMETHYLENE)HYDRAZINO)ETHYL)DODECANAMIDE: Contains a thienylmethylene group instead of the hydrazinylmethylidene group.
Uniqueness
N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide is unique due to its hydrazinylmethylidene group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research in antimicrobial resistance and biofilm inhibition .
Properties
CAS No. |
143555-54-8 |
---|---|
Molecular Formula |
C15H32N4O |
Molecular Weight |
284.44 g/mol |
IUPAC Name |
N-[2-(hydrazinylmethylideneamino)ethyl]dodecanamide |
InChI |
InChI=1S/C15H32N4O/c1-2-3-4-5-6-7-8-9-10-11-15(20)18-13-12-17-14-19-16/h14H,2-13,16H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
NSGPLCFIQHUDBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCN=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.